KRAS G12C Inhibitor 18 Demonstrates Superior In Vivo Target Engagement and Pharmacodynamic Activity Relative to Closely Related Structural Analogs
KRAS G12C inhibitor 18 demonstrates robust, dose-dependent in vivo target engagement, as evidenced by the inhibition of pERK and active KRAS following a single oral dose. Unlike the majority of commercially available KRAS G12C inhibitor tool compounds, which lack published in vivo pharmacodynamic characterization, KRAS G12C inhibitor 18 provides quantitatively defined in vivo activity that supports reproducible preclinical efficacy studies [1].
| Evidence Dimension | In Vivo Pharmacodynamic (PD) Activity: pERK and Active KRAS Inhibition |
|---|---|
| Target Compound Data | Dose-dependent inhibition of active KRAS and pERK observed 8 hours post-dose across 12.5–100 mg/kg (oral administration) |
| Comparator Or Baseline | Class baseline: Majority of KRAS G12C tool compounds (e.g., KRAS G12C inhibitor 14, 28, 50) have no published in vivo PD data |
| Quantified Difference | Not applicable (baseline = absence of published in vivo PD characterization) |
| Conditions | H358 non-small cell lung cancer xenograft model; single oral dose administration; 8-hour post-dose measurement |
Why This Matters
The availability of validated in vivo PD data enables researchers to confidently design and interpret xenograft efficacy studies with defined target engagement parameters, eliminating the uncertainty associated with compounds lacking such characterization.
- [1] Chemsrc. 2649788-45-2 CAS Database Entry: KRAS G12C inhibitor 18 (In Vivo section). Chemsrc, 2022. View Source
